![molecular formula C14H14F2N2O B2497097 N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide CAS No. 1252521-52-0](/img/structure/B2497097.png)
N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the primary inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for the breakdown of GABA. Inhibition of GABA-AT leads to an increase in GABA levels, which has been shown to have potential therapeutic effects in various neurological and psychiatric disorders.
Wirkmechanismus
N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide increases GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide has been shown to increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have potential therapeutic effects in various neurological and psychiatric disorders. In addition, N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide has been shown to have a low potential for toxicity and minimal side effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide in lab experiments include its potency and selectivity for GABA-AT inhibition, as well as its low potential for toxicity and minimal side effects. However, the limitations of using N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Zukünftige Richtungen
For research on N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide include further preclinical and clinical studies to evaluate its potential therapeutic effects in various neurological and psychiatric disorders. In addition, research is needed to optimize the synthesis and purification of N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide to reduce its cost and increase its availability for research purposes. Finally, further studies are needed to elucidate the long-term effects of N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide and its potential for tolerance and dependence.
Synthesemethoden
N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide is synthesized through a multi-step process involving the reaction of several chemical intermediates. The final step involves the reaction of N-cyclopropyl-3-(2,5-difluorophenyl)propanamide with cyanomethyl magnesium bromide in the presence of a catalyst. The resulting product is then purified through various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide increases GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behaviors. In addition, N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide has been shown to reduce drug-seeking behaviors in animal models of addiction.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-11-2-5-13(16)10(9-11)1-6-14(19)18(8-7-17)12-3-4-12/h2,5,9,12H,1,3-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMICOQZHYQJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CCC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.